2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide
Overview
Description
2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is an organic compound belonging to the family of acetamide derivatives. It is characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a phenyl ring, which is further connected to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide typically involves the bromination of N-(2-methyl-3-nitrophenyl)acetamide. The reaction is carried out by treating N-(2-methyl-3-nitrophenyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the phenyl ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like palladium or copper.
Reduction Reactions: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution Reactions: Products include N-(2-methyl-3-nitrophenyl)acetamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is 2-Amino-N-(2-methyl-3-nitrophenyl)acetamide.
Oxidation Reactions: The major product is 2-Bromo-N-(2-methyl-3-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to study enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-Bromo-N-(3-nitrophenyl)acetamide
- 2-Bromo-N-methyl-N-(4-nitrophenyl)acetamide
- N-(2-methyl-3-nitrophenyl)acetamide
Comparison: 2-Bromo-N-(2-methyl-3-nitrophenyl)acetamide is unique due to the specific positioning of the bromine atom, nitro group, and methyl group on the phenyl ring. This unique arrangement influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
2-bromo-N-(2-methyl-3-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c1-6-7(11-9(13)5-10)3-2-4-8(6)12(14)15/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDJCSTWUQWVPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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